molecular formula C9H11N B587272 3-Phenylazetidine CAS No. 4363-13-7

3-Phenylazetidine

Cat. No.: B587272
CAS No.: 4363-13-7
M. Wt: 133.194
InChI Key: XOZGEXKQMVAILQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylazetidine is a useful research compound. Its molecular formula is C9H11N and its molecular weight is 133.194. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Phenylazetidine is a compound within the azetidine family, which has garnered attention due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential applications of this compound, highlighting key research findings and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of azetidinones with aryl groups. A notable method includes the use of N-Boc-3-azetidinone reacted with phenyllithium, leading to high yields of the desired product through a two-step Friedel-Crafts alkylation process . This synthetic approach allows for the introduction of various substituents, enhancing the compound's pharmacological profile.

Biological Activity Overview

This compound and its derivatives exhibit a range of biological activities, including neuroprotective, antimicrobial, and potential anticancer effects. The following sections summarize significant findings from various studies.

Neuroprotective Activity

Recent studies have highlighted the neuroprotective properties of azetidine derivatives. For instance, a series of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . Some compounds demonstrated AChE inhibition comparable to established drugs like rivastigmine. Notably, one derivative exhibited significant neuroprotection in models related to Parkinson's and Alzheimer's diseases by reducing oxidative stress and caspase activity.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been extensively studied. In one investigation, several substituted phenyl azetidine-2-one sulfonyl derivatives were synthesized and screened for antibacterial and antifungal activities . Compounds with electron-withdrawing groups showed superior efficacy against bacterial strains compared to standard antibiotics like ampicillin and clotrimazole.

The following table summarizes some key findings regarding the antimicrobial activity of various derivatives:

CompoundActivity TypeEfficacy Compared To
5dAntibacterialSimilar to Ampicillin
5hAntifungalComparable to Clotrimazole
4aAntibacterialModerate vs. Streptomycin
4bAntifungalMild activity

Case Studies

  • Neuroprotective Effects in Parkinson’s Disease Models : A study demonstrated that certain derivatives significantly protected neuronal cells from salsolinol-induced neurodegeneration. The protective mechanism involved reducing oxidative stress markers .
  • Antimicrobial Efficacy : In a comparative study against various pathogens, several phenyl azetidine derivatives were tested using the agar well diffusion method. The results indicated that compounds with specific substitutions displayed enhanced antibacterial properties against both gram-positive and gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-phenylazetidine, and how can purity and structural integrity be validated?

To synthesize this compound, researchers often employ ring-closing strategies, such as the cyclization of β-amino alcohols or palladium-catalyzed intramolecular C–N bond formation. Critical steps include optimizing reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions like ring-opening or oligomerization . For validation, high-resolution NMR spectroscopy (e.g., 1H^1H, 13C^{13}C, 15N^{15}N) is essential to confirm regioselectivity and stereochemistry. X-ray crystallography is recommended for unambiguous structural confirmation, especially when novel derivatives are synthesized. Purity should be assessed via HPLC with UV/vis or MS detection, ensuring ≥95% purity for biological studies .

Q. What analytical techniques are most effective for characterizing this compound derivatives in complex reaction mixtures?

Liquid chromatography-mass spectrometry (LC-MS) is indispensable for tracking reaction progress and identifying intermediates. For structural elucidation, tandem MS (MS/MS) combined with IR spectroscopy can differentiate regioisomers. Nuclear Overhauser effect (NOE) experiments in NMR are critical for resolving spatial arrangements in crowded aromatic systems. Researchers should cross-validate findings with computational methods (e.g., DFT calculations for NMR chemical shift prediction) to address ambiguities .

Q. How should researchers design experiments to assess the stability of this compound under physiological conditions?

Stability studies should simulate physiological pH (7.4), temperature (37°C), and ionic strength. Use buffer systems (e.g., phosphate-buffered saline) and monitor degradation via time-resolved LC-MS. Accelerated stability testing (e.g., elevated temperatures) can predict shelf-life. For in vitro assays, include controls with protease inhibitors or antioxidants if oxidative degradation is suspected. Data should be analyzed using kinetic models (e.g., first-order decay) to estimate half-lives .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound across different catalytic systems?

Contradictions often arise from competing pathways (e.g., nucleophilic ring-opening vs. C–H functionalization). To address this, employ isotopic labeling (e.g., D2OD_2O quenching) to track proton transfer steps. Kinetic isotope effects (KIE) and Eyring analysis can differentiate between concerted and stepwise mechanisms. Computational studies (e.g., transition-state modeling with DFT) are critical for identifying steric or electronic factors influencing selectivity. Cross-referencing data with analogous azetidine derivatives (e.g., 3-fluoroazetidine) may reveal substituent-specific trends .

Q. What strategies are effective for reconciling discrepancies in biological activity data for this compound-based inhibitors?

Discrepancies may stem from assay conditions (e.g., protein concentration, buffer composition) or off-target effects. Researchers should:

  • Standardize assay protocols (e.g., IC50_{50} determination under uniform ATP concentrations).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays).
  • Perform structural-activity relationship (SAR) studies to isolate pharmacophore contributions.
  • Apply statistical tools (e.g., Bland-Altman plots) to quantify inter-lab variability .

Q. How can researchers leverage this compound’s conformational rigidity to optimize drug-target binding kinetics?

Azetidine’s puckered ring imposes torsional constraints, which can enhance binding entropy. Use molecular dynamics (MD) simulations to compare ligand flexibility in bound vs. unbound states. Pair with thermodynamic profiling (e.g., isothermal titration calorimetry) to dissect enthalpic/entropic contributions. For enantiomeric derivatives, chiral HPLC and circular dichroism (CD) are necessary to correlate stereochemistry with activity .

Q. Methodological Guidelines

  • Data Contradiction Analysis : Apply triangulation by integrating experimental, computational, and literature data. For example, if NMR and X-ray data conflict, re-examine sample purity or consider dynamic effects (e.g., ring puckering in solution vs. solid state) .
  • Literature Review : Use tools like SciFinder or Reaxys to map synthetic routes and bioactivity data. Prioritize primary sources (e.g., peer-reviewed journals) over patents for mechanistic insights .
  • Experimental Reproducibility : Document all parameters (e.g., catalyst loading, stirring rate) in supplementary materials. Use standardized nomenclature (IUPAC) to avoid ambiguity .

Properties

IUPAC Name

3-phenylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-2-4-8(5-3-1)9-6-10-7-9/h1-5,9-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZGEXKQMVAILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651786
Record name 3-Phenylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4363-13-7
Record name 3-Phenylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add 20% palladium hydroxide on activated carbon (0.130 g) and ethanol (25 mL) to a Parr pressure vessel. Purge the reaction vessel with nitrogen, pressurize the reaction mixture with hydrogen (400 kPa), seal the vessel and agitate the mixture at RT for 15 min. Vent the hydrogen from the reaction vessel and purge the reaction vessel with nitrogen. Add 1-benzhydryl-3-phenylazetidine (0.515 g, 0.00172 mol) and ethanol (75 mL) to the pressure vessel. Purge the reaction vessel with nitrogen, pressurize the reaction mixture with hydrogen (400 kPa), seal the vessel and agitate the reaction at RT for 20 h. Turn off the agitation, vent the excess hydrogen from the vessel, purge the vessel with nitrogen and filter the reaction mixture to remove the palladium on carbon catalyst. Concentrate and purify (silica gel chromatography, eluting with 5:95 to 10:90 2 M ammonia in methanol:DCM) to give the title compound (76 mg, 34%).
Quantity
0.515 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.13 g
Type
catalyst
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four
Yield
34%

Synthesis routes and methods II

Procedure details

Compound C43 was prepared according to the general procedure for the synthesis of C40 in Example 9, except that 1-(diphenylmethyl)-3-phenylazetidine (See M. C. Hillier & C-y. Chen, J. Organic Chem. 2006, 71, 7885-7887) was used instead of 1-(diphenylmethyl)-3-(4-fluorophenoxy)azetidine, and the silica gel chromatography was carried out with 100:5:1 chloroform:MeOH:concentrated aqueous ammonium hydroxide as eluant. Yield: 427 mg (contains some impurities), <3.21 mmol, <19%. LCMS m/z 134.0 (M+1). 1H NMR (400 MHz, CD3OD), product peaks only: δ 4.02 (m, 2H), 4.11 (m, 3H), 7.29 (m, 5H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.